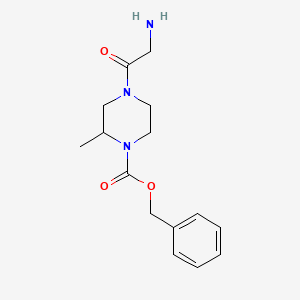

4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13476205

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21N3O3 |

|---|---|

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | benzyl 4-(2-aminoacetyl)-2-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21N3O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11,16H2,1H3 |

| Standard InChI Key | UFCKSMQTUWUGLL-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |

| Canonical SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 2-position with a methyl group and at the 4-position with a 2-amino-acetyl moiety. The benzyl ester group is attached to the carboxylic acid functionality at the 1-position of the piperazine ring. This arrangement confers both hydrophilic (amino and ester groups) and hydrophobic (benzyl and methyl groups) characteristics, influencing its solubility and reactivity .

Key Structural Features:

-

Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

2-Methyl Group: Enhances steric hindrance and modulates electronic effects.

-

4-(2-Amino-acetyl) Substituent: Introduces hydrogen-bonding capability and nucleophilic reactivity.

-

Benzyl Ester: Provides lipophilicity, aiding membrane permeability in biological systems.

Physical and Chemical Properties

The benzyl ester group contributes to the compound’s limited aqueous solubility, while the amino-acetyl moiety facilitates interactions with polar solvents. Predictions of its pKa suggest basic character, likely due to the piperazine nitrogen atoms .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-(2-amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester typically involves multi-step protocols:

-

Piperazine Functionalization:

-

Benzyl Ester Formation:

-

Carbodiimide-mediated coupling of the piperazine carboxylic acid with benzyl alcohol.

-

-

Protection/Deprotection Strategies:

Example Reaction Scheme:

Reactivity Profile

-

Ester Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Amino Group Reactions: The primary amine participates in acylations, Schiff base formations, and Michael additions .

-

Piperazine Ring Modifications: Alkylation or acylation at the secondary amine sites, though steric hindrance from the 2-methyl group limits reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume